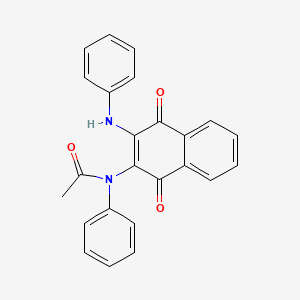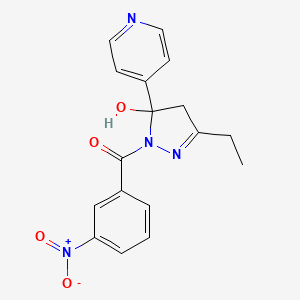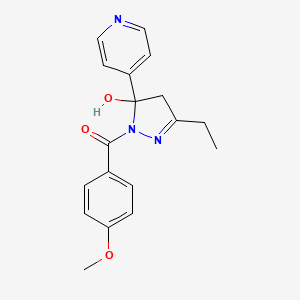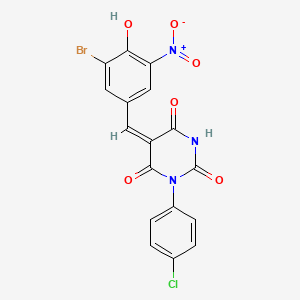
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide
Descripción general
Descripción
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anilino group attached to a naphthalene ring system, which is further connected to a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitro-1,4-dioxonaphthalene with aniline under specific conditions to form the intermediate 3-anilino-1,4-dioxonaphthalene. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-anilino-1,4-dioxonaphthalen-2-yl)acetamide
- N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-methylacetamide
Uniqueness
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide stands out due to its unique combination of anilino, naphthalene, and phenylacetamide groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
N-(3-anilino-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-16(27)26(18-12-6-3-7-13-18)22-21(25-17-10-4-2-5-11-17)23(28)19-14-8-9-15-20(19)24(22)29/h2-15,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARYLTTYIWUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-furyl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole](/img/structure/B3906822.png)

![1-(3,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B3906832.png)
![ethyl 2-[2-(3-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3906840.png)
![N-(2-methoxybenzyl)-N-[4-(methylsulfonyl)benzyl]prop-2-en-1-amine](/img/structure/B3906842.png)
![2-methyl-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3906846.png)
![(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B3906856.png)

![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-{4-[(pyridin-4-YL)methyl]phenyl}acetamide](/img/structure/B3906875.png)
![N-benzyl-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3906887.png)
![8-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3906893.png)

![ethyl {4-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholin-3-yl}acetate](/img/structure/B3906897.png)
![2-{[sec-butyl(cyclopentyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B3906910.png)
